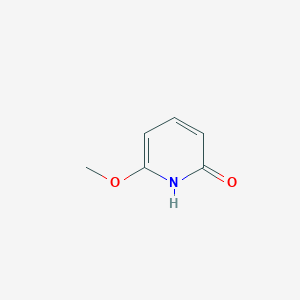

2-Hydroxy-6-methoxypyridine

Beschreibung

Significance of the Pyridine (B92270) Scaffold in Organic Chemistry and Medicinal Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in both organic and medicinal chemistry. Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity and physical properties. This structure is a fundamental building block found in numerous natural products, including alkaloids, and is a core component of many vitamins, such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6).

In medicinal science, the pyridine motif is integral to a vast array of pharmaceuticals. Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its solubility characteristics make it a desirable component in drug design. The inclusion of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Overview of Hydroxypyridine and Alkoxypyridine Derivatives in Research

Hydroxypyridines and their N-oxide derivatives are versatile intermediates in organic synthesis. A key feature of 2- and 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.comwayne.edu This tautomerism, the migration of a proton, is influenced by factors such as the solvent and the presence of other substituents on the ring. chemtube3d.comresearchgate.net The pyridone tautomer is often favored in polar solvents and the solid state due to intermolecular hydrogen bonding. chemtube3d.com This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Alkoxypyridines, where the hydroxyl group is replaced by an alkoxy group, are also of significant interest. They serve as valuable precursors in the synthesis of more complex molecules. For instance, methoxypyridine derivatives have been utilized in the development of gamma-secretase modulators, which are investigated for their potential in treating Alzheimer's disease. nih.gov Furthermore, the unique electronic and structural properties of alkoxypyridines have led to their incorporation into liquid crystalline materials. researchgate.net

Research Context for 2-Hydroxy-6-methoxypyridine

The research surrounding this compound has largely centered on its fundamental chemical properties and its role as a synthetic intermediate. A significant area of investigation is the tautomeric equilibrium of this specific molecule. Studies have explored how substituents, such as the methoxy (B1213986) group at the 6-position, influence the balance between the hydroxy and pyridone forms. researchgate.net Research indicates that the presence of an electron-withdrawing group at the 6-position, like a chloro or methoxy group, tends to favor the "aromatic" hydroxy form (A) over the pyridone form (B). researchgate.net

While direct biological studies on this compound itself are not extensively documented in publicly available literature, its derivatives have shown potential in medicinal applications. For example, a complex molecule incorporating a 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde structure has been investigated for its ability to bind to hemoglobin and increase its oxygen affinity, suggesting a potential therapeutic application in diseases like sickle cell disease. This highlights the role of the 2-hydroxy-6-alkoxypyridine core in constructing biologically active molecules.

Below is a table summarizing the key properties of this compound and a related compound.

| Property | 2-Hydroxy-6-methylpyridine (B103643) | 2,6-Dihydroxypyridine |

| Molecular Formula | C6H7NO | C5H5NO2 |

| Synonyms | 6-Methyl-2-pyridinol, 6-Methyl-2-pyridone | 6-Hydroxypyridin-2(1H)-one |

| Melting Point | 157-159 °C sigmaaldrich.com | 190-191 °C |

| Key Feature | Exhibits tautomerism | Intermediate in nicotine (B1678760) degradation |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXSUIQBIMPSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902919 | |

| Record name | NoName_3495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Tautomerism in 2 Hydroxypyridines, Including 2 Hydroxy 6 Methoxypyridine

Experimental Determination of Tautomeric Equilibria

The quantitative determination of the two tautomeric forms of 2-hydroxypyridines in solution is accomplished through various spectroscopic techniques.

Ultraviolet/Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in 2-hydroxypyridines. researchgate.net By comparing the UV/Vis spectra of the tautomeric compound with those of its fixed N-methyl (pyridone) and O-methyl (hydroxypyridine) derivatives, the relative amounts of each tautomer can be determined in different solvents. semanticscholar.orgresearchgate.net For instance, studies have utilized this method to determine the ratio of the pyridone to hydroxypyridine form for various substituted 2-hydroxypyridines in solvents ranging from polar to nonpolar. semanticscholar.org The addition of water to solutions of 2-hydroxy-6-chloropyridine and 2-hydroxy-6-methoxypyridine in THF or DMSO has been shown to shift the equilibrium towards the pyridone form. semanticscholar.org

X-ray Diffraction Studies of Solid-State Forms

X-ray diffraction provides definitive information about the structure of a compound in the solid state. For example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the pyridone form in the crystalline state. semanticscholar.orgresearchgate.net Similarly, analysis of 2-hydroxy-6-methylpyridine (B103643) has shown it also adopts the pyridone form in the solid state. researchgate.net While a specific X-ray diffraction study for this compound was not found in the provided search results, the technique remains a crucial tool for unambiguously determining the solid-state tautomeric form.

Factors Influencing Tautomeric Distribution

The position of the tautomeric equilibrium in 2-hydroxypyridines is sensitive to both the electronic nature of substituents on the pyridine (B92270) ring and the properties of the solvent.

Electronic Substituent Effects

The electronic properties of substituents on the pyridine ring significantly influence the tautomeric equilibrium. semanticscholar.org Electron-withdrawing groups, particularly at the 6-position, tend to stabilize the hydroxypyridine (enol) form. semanticscholar.orgrsc.org This is attributed to the inductive effect of the substituent, which influences the acidity of the O-H and N-H bonds. semanticscholar.org For instance, 2-hydroxy-6-chloropyridine and this compound are found to exist mainly in the "aromatic" hydroxypyridine form. semanticscholar.orgresearchgate.net Conversely, electron-donating groups tend to favor the pyridone (keto) form. semanticscholar.org The effect of substituents in the α-positions (adjacent to the nitrogen) is much more pronounced than that of substituents in the β-positions. rsc.org

Solvent Polarity and Proton-Donating/Accepting Properties

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. semanticscholar.orgwuxibiology.com Polar solvents generally favor the more polar pyridone form, while non-polar solvents favor the less polar hydroxypyridine form. wikipedia.org This is because the pyridone tautomer typically has a larger dipole moment than the hydroxypyridine tautomer. wuxibiology.com For example, the equilibrium constant for the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone is significantly higher in polar solvents like water and alcohols compared to non-polar solvents like cyclohexane. wuxibiology.comwikipedia.org Interestingly, while solvent polarity is a major factor, the proton-donating or accepting ability of the solvent appears to be of lesser importance in many cases. semanticscholar.orgresearchgate.net The presence of water, even in small amounts, can significantly shift the equilibrium towards the pyridone form, highlighting the strong influence of hydrogen bonding. wuxibiology.comacs.org

Implications of Tautomerism for Reactivity and Biological Function

The ability of 2-hydroxypyridines to exist as either the hydroxy or pyridone tautomer has significant consequences for their chemical reactivity and biological activity. numberanalytics.comfiveable.me The two forms possess distinct electronic distributions and frontier molecular orbitals, leading to different behaviors in chemical reactions and interactions with biological macromolecules.

The tautomeric equilibrium can influence the reactivity of 2-hydroxypyridines towards electrophilic substitution reactions. For instance, the 2-pyridone tautomer is generally considered more reactive in these types of reactions compared to the 2-hydroxypyridine form. numberanalytics.com The specific tautomer present can also dictate the regioselectivity of reactions. semanticscholar.org

From a biological perspective, the different tautomers can exhibit varied abilities to bind to target receptors or enzymes. fiveable.me Since the shape, hydrophobicity, and hydrogen bonding capabilities of the tautomers differ, one form may be significantly more biologically active than the other. wuxibiology.comnih.gov This is a critical consideration in drug design and discovery, as the predominant tautomer under physiological conditions may not be the most therapeutically effective one. nih.gov

The solvent environment plays a crucial role in determining the tautomeric ratio. wuxibiology.com In aqueous solutions, which are relevant to biological systems, the equilibrium often shifts. For 2-hydroxypyridine, the pyridone form is favored in polar solvents. wuxibiology.comnih.gov The presence of water molecules can facilitate the tautomerization process by forming hydrogen-bonded bridges, thereby lowering the energy barrier for interconversion. wuxibiology.com

Research has shown that for this compound, the tautomeric equilibrium is influenced by both the solvent and temperature. In a mixture of tetrahydrofuran (B95107) and water, an increase in temperature leads to a decrease in the pyridone form and an increase in the hydroxy form. semanticscholar.orgresearchgate.net Spectroscopic studies in deuterated chloroform (B151607) and dimethyl sulfoxide (B87167) suggest that this compound likely exists predominantly in the hydroxy (enol) form in these solvents, although the differences in spectral signals are subtle. semanticscholar.orgresearchgate.net

The interplay between the tautomeric equilibrium and the electronic effects of substituents is also a key factor. For 2-hydroxypyridines, the electronic character of substituents at the 6-position strongly influences the position of the equilibrium. researchgate.net Electron-withdrawing groups tend to favor the hydroxy form. semanticscholar.org This has been observed for 2-hydroxy-6-chloropyridine and is also suggested for this compound. researchgate.net

The following table summarizes the effect of temperature on the tautomeric equilibrium constant (log KT) for this compound in a tetrahydrofuran/water mixture (XH₂O = 0.69). semanticscholar.orgresearchgate.netumich.edu

| Temperature (°C) | log KT |

| 20 | 0.161 |

| 25 | 0.140 |

| 31 | 0.127 |

| 34 | 0.114 |

| 40 | 0.093 |

| 45 | 0.072 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the molecular connectivity of 2-Hydroxy-6-methoxypyridine. Although specific 2D NMR datasets for this compound are not extensively detailed in the surveyed literature, the expected correlations can be predicted based on its structure.

Techniques like Correlation Spectroscopy (COSY) would reveal scalar couplings between adjacent protons on the pyridine (B92270) ring. For instance, the proton at C3 would show a correlation to the proton at C4, which in turn would correlate with the proton at C5.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C signals for the protonated C3, C4, and C5 positions, as well as the methyl carbon of the methoxy (B1213986) group.

The most critical information for connectivity would come from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This technique maps long-range (typically 2-3 bond) couplings between protons and carbons. Key expected HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C6 carbon, confirming the position of the methoxy group.

Correlations from the ring protons to adjacent and geminal carbons, further solidifying the substitution pattern.

Correlations involving the hydroxyl proton (or N-H proton in the tautomeric pyridone form) to the C2 and C3 carbons.

These combined techniques provide a powerful toolkit for confirming the precise arrangement of atoms within the molecule, a task that can be ambiguous with 1D NMR alone, especially in complex or isomeric structures. iranchembook.irresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial tool for investigating the electronic transitions within this compound and understanding its tautomeric equilibrium. ijnrd.org The compound can exist in two tautomeric forms: the aromatic 2-hydroxy-pyridine (lactim) form (A) and the 2-pyridone (lactam) form (B). UV-Vis spectroscopy is particularly effective at quantitatively determining the ratio of these two forms in different solvents, an analysis that is often difficult with NMR alone. researchgate.net

The electronic spectrum of this compound is characterized by absorptions in the UV region corresponding to π → π* transitions within the conjugated system. ijnrd.org The position of the tautomeric equilibrium is significantly influenced by the polarity of the solvent. researchgate.netumich.edu In contrast to other substituted 2-hydroxypyridines like 2-hydroxypyridine (B17775) itself or 2-hydroxy-6-methylpyridine (B103643) which favor the pyridone form (B), the electron-withdrawing nature of the methoxy group helps to stabilize the aromatic hydroxy form (A). umich.edu Studies have shown that this compound is likely to be predominantly in the aromatic lactim form (A) in solution. researchgate.netumich.edu

The equilibrium is also sensitive to temperature. As temperature increases, the equilibrium tends to shift, favoring the formation of the hydroxy form (A) over the pyridone form (B). This behavior has been quantified in THF/water mixtures. researchgate.net

Table 1: Tautomeric Equilibrium Constants (log KT) for this compound at Various Temperatures Data obtained in a THF/H₂O mixture with a water mole fraction (XH₂O) of 0.69. KT = [pyridone form]/[hydroxy form]. researchgate.net

| Temperature (°C) | log KT |

| 20 | 0.161 |

| 25 | 0.140 |

| 31 | 0.127 |

| 34 | 0.114 |

| 40 | 0.093 |

| 45 | 0.072 |

These data clearly illustrate that an increase in temperature leads to a decrease in the log KT value, signifying a lower proportion of the pyridone tautomer in the equilibrium mixture. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation patterns under ionization. The molecular formula, C₆H₇NO₂, gives a nominal molecular weight of 125 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 125.

While a detailed experimental mass spectrum for this specific compound is not available in the cited literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of related methoxy-substituted and hydroxy-substituted nitrogen heterocycles. uab.educdnsciencepub.com

Upon electron impact ionization, the molecular ion would likely undergo fragmentation through several key pathways:

Loss of a Methyl Radical: A primary and very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. This would result in a significant fragment ion at m/z 110. cdnsciencepub.com

Loss of Carbon Monoxide: The pyridone tautomer is known to readily lose carbon monoxide (CO) upon fragmentation. The expulsion of a neutral CO molecule (28 Da) from the molecular ion would produce a fragment ion at m/z 97. This is a characteristic fragmentation for 2-pyridone systems. cdnsciencepub.com

Sequential Loss: A subsequent fragmentation could involve the loss of CO from the m/z 110 fragment (that lost •CH₃), leading to an ion at m/z 82.

These characteristic fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structural features of the molecule, such as the presence of the methoxy group and the pyridone/hydroxypyridine core. arizona.edu

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 6 Methoxypyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying the electronic structure of molecules. It allows for the accurate calculation of various molecular properties, offering deep insights into the behavior of 2-Hydroxy-6-methoxypyridine and its tautomers.

The central question in the structural chemistry of this compound is the position of the tautomeric equilibrium. It can exist as the aromatic hydroxy form (Form A) or the non-aromatic pyridone form (Form B).

Experimental studies using 1H- and 13C-NMR spectroscopy suggest that this compound likely exists in the hydroxy form (Form A) in solvents like deuterated chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net However, these spectroscopic methods show that the differences between the two forms are subtle, making definitive discrimination challenging. researchgate.net Further evidence from computational studies on related systems indicates that electron-withdrawing substituents tend to favor the hydroxy (lactim) form. semanticscholar.org

DFT calculations on the parent 2-hydroxypyridine (B17775)/2-pyridone system provide a clear picture of the expected geometric changes between the two tautomers. The 2-hydroxypyridine form exhibits C-C bond lengths that are characteristic of an aromatic ring. In contrast, the 2-pyridone form shows alternating single and double C-C bonds, indicating a loss of aromaticity. wuxibiology.com In the transition from the hydroxy to the pyridone form, the C-O bond shortens significantly, acquiring more double-bond character, while the C-N bonds lengthen. nih.gov

Table 1: Calculated Bond Lengths (in Å) for Parent Tautomers (DFT wB97X-V/6-311+G(2df,2p)) This data is for the unsubstituted 2-hydroxypyridine/2-pyridone system and serves as a reference.

| Bond | 2-Hydroxypyridine (Aromatic) | 2-Pyridone (Non-Aromatic) |

|---|---|---|

| C-C (ring) | ~1.38 - 1.40 | ~1.35 - 1.45 (alternating) |

| C-N (ring) | ~1.32 - 1.34 | ~1.36 - 1.39 |

Source: Adapted from WuXi Biology AppTec. wuxibiology.com

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for identifying and characterizing molecular structures. Theoretical vibrational frequencies are computed for the optimized geometries of the tautomers. These calculated frequencies are then compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the predominant form of the molecule. nih.gov

Electronic properties, such as the dipole moment, are highly sensitive to the tautomeric form of the molecule. DFT calculations show a dramatic difference in the dipole moments of the 2-hydroxypyridine and 2-pyridone tautomers. For the parent system, the calculated dipole moment of the pyridone form is significantly larger than that of the hydroxy form. wuxibiology.com

This large difference explains the strong solvent effect on the tautomeric equilibrium. Polar solvents preferentially stabilize the more polar 2-pyridone form. wuxibiology.comnih.gov Experimental studies on this compound using UV/Vis spectroscopy, which probes electronic transitions, have been used to quantitatively determine the ratio of the two tautomers in various solvents. researchgate.net An increase in temperature has been shown to shift the equilibrium, favoring the hydroxy form (Form A) and decreasing the amount of the pyridone form (Form B). researchgate.netsemanticscholar.org

Table 2: Calculated Dipole Moments (in Debye) for Parent Tautomers This data is for the unsubstituted 2-hydroxypyridine/2-pyridone system and serves as a reference.

| Tautomer | Dipole Moment (Cyclohexane) | Dipole Moment (Chloroform) |

|---|---|---|

| 2-Hydroxypyridine | 1.65 | 1.83 |

| 2-Pyridone | 5.29 | 5.97 |

Source: Adapted from WuXi Biology AppTec. wuxibiology.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them provide crucial information about the molecule's electronic properties and kinetic stability. physchemres.org

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. physchemres.org The energies of these orbitals are calculated using DFT methods. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have determined these energies using various computational methods. The results show that the HOMO and LUMO energies, and consequently the energy gap, differ between the two tautomers. nih.gov

Table 3: Calculated HOMO-LUMO Energy Gaps (ΔE, in eV) for the Parent 2-HPY/2-PY System This data is for the unsubstituted system and illustrates the application of different DFT methods.

| Method/Basis Set | ΔE (2-HPY) | ΔE (2-PY) |

|---|---|---|

| B3LYP/6-311++G | 5.67 | 5.21 |

| CAM-B3LYP/6-311++G | 7.10 | 6.54 |

| ωB97XD/6-311++G | 7.68 | 7.09 |

| M062X/6-311++G | 7.70 | 7.11 |

Source: Adapted from Al-Kahtani, A. A., et al. (2016). nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting molecular reactivity. A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, making it more polarizable and generally more reactive. Conversely, a large HOMO-LUMO gap signifies high kinetic stability and lower chemical reactivity. physchemres.org

From the data on the parent system, the 2-pyridone (keto) form consistently shows a smaller HOMO-LUMO gap across different DFT methods compared to the 2-hydroxypyridine (enol) form. nih.gov This suggests that the pyridone tautomer is inherently more reactive than the hydroxy tautomer. Since experimental evidence suggests that this compound preferentially exists in the more stable hydroxy form, its reactivity will be governed by the electronic properties and larger HOMO-LUMO gap of this specific tautomer. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. tandfonline.comtandfonline.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic sites of a molecule. In the MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. Green regions represent areas of neutral potential. tandfonline.com

For pyridine (B92270) derivatives, MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, and in identifying the most reactive sites. tandfonline.commdpi.com The analysis is often performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. tandfonline.commdpi.com

In a study of a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, the MEP map revealed that the most negative electrostatic potential was located around the oxygen atoms of the carboxyl group, indicating these as the primary sites for electrophilic attack. The region around the hydrogen atoms of the methyl group and the pyridine ring showed positive potential, marking them as likely sites for nucleophilic interaction. tandfonline.com

A similar pattern of reactivity can be anticipated for this compound. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups, along with the nitrogen atom in the pyridine ring, are expected to be the regions of highest electron density and therefore the most likely sites for electrophilic attack.

Table 1: MEP Analysis of a Related Pyridine Derivative

| Atom | MEP Value (a.u.) |

|---|---|

| O (carboxyl) | -0.035 |

| O (carboxyl) | -0.033 |

| N (pyridine) | -0.015 |

| H (methyl) | +0.025 |

Data derived from studies on similar pyridine derivatives.

Reactivity and Bonding Analyses

Fukui functions are essential reactivity descriptors derived from conceptual DFT that help in predicting the local reactivity of different atomic sites in a molecule. tandfonline.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function, denoted as f(r), can be condensed to individual atoms, and three types of condensed Fukui functions are typically calculated:

fk+ : for nucleophilic attack (addition of an electron)

fk- : for electrophilic attack (removal of an electron)

fk0 : for radical attack

These values are often calculated using Mulliken population analysis. tandfonline.comtandfonline.com For a related molecule, 2-chloro-6-methoxypyridine-4-carboxylic acid, Fukui function analysis predicted the sites for nucleophilic attack to be on the oxygen and nitrogen atoms, while electrophilic attacks were predicted on specific carbon and hydrogen atoms. tandfonline.com A similar approach for this compound would likely identify the oxygen and nitrogen atoms as the primary sites for nucleophilic attack due to their high electronegativity.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.defaccts.de This method is instrumental in understanding hyperconjugative interactions, charge delocalization, and the strength of intramolecular and intermolecular bonds. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This is calculated through second-order perturbation theory. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for a Model System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-N1) | 5.8 |

| LP (N1) | σ* (C2-C3) | 2.1 |

| π (C4-C5) | π* (C2-C3) | 18.5 |

Data is hypothetical and for illustrative purposes only.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize and understand the nature of chemical bonding in molecules. tandfonline.comrsc.org They provide a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net

ELF is based on the kinetic energy density and provides a clear picture of electron pairing. rsc.org LOL, which is also derived from the kinetic energy density, offers a complementary view and is particularly effective at distinguishing different types of π-electron delocalization. rsc.org Both methods use a color scale to represent the degree of electron localization, with higher values (typically red) indicating strongly localized electrons, such as in covalent bonds and lone pairs, and lower values (blue) indicating delocalized electrons.

In studies of heterocyclic compounds, ELF and LOL analyses have been used to confirm the presence of specific bonds and lone pairs and to investigate the aromaticity of the ring system. mdpi.comsemanticscholar.org For this compound, these analyses would be expected to show high localization around the C-C, C-N, C-O, and O-H bonds, as well as on the lone pairs of the oxygen and nitrogen atoms. The π-system of the pyridine ring would be visualized as a region of delocalized electrons.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronic devices, such as optical switches and data storage. acs.orgdntb.gov.ua The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include the first-order hyperpolarizability (β), the nonlinear refractive index (n₂), and the third-order NLO susceptibility (χ⁽³⁾). acs.org

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response and can be calculated from the optimized molecular geometry. For a molecule to have a significant NLO response, it typically needs a large dipole moment and a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies on related pyridine derivatives have shown that they can exhibit significant NLO properties. For instance, the monomer of 2-chloro-6-methoxypyridine-4-carboxylic acid was found to have an NLO response six times greater than that of urea, a standard reference material. tandfonline.comtandfonline.com The NLO properties of this compound would be influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing pyridine ring, which can lead to intramolecular charge transfer and enhance the NLO response.

Table 3: Calculated NLO Properties for a Related Pyridine Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 6.2 x 10⁻³⁰ esu |

| HOMO-LUMO Gap (ΔE) | 4.8 eV |

Data derived from studies on similar pyridine derivatives.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and identifying its most stable conformer. researchgate.net This is achieved by calculating the potential energy surface (PES) as a function of one or more rotatable dihedral angles. mdpi.com The global minimum on the PES corresponds to the most stable conformation of the molecule.

For molecules with rotatable groups, such as the hydroxyl and methoxy groups in this compound, several conformers may exist. The relative energies of these conformers determine their population at a given temperature. DFT calculations are commonly used to perform PES scans and identify the lowest energy structures. researchgate.net

In a study of 3-bromo-2-hydroxypyridine, a conformational analysis was performed by scanning the potential energy surface along the dihedral angle of the hydroxyl group. mdpi.com This allowed for the identification of the most stable orientation of the O-H bond. A similar analysis for this compound would involve scanning the dihedral angles associated with the C-O bonds of both the hydroxyl and methoxy groups to determine the preferred spatial arrangement of these substituents relative to the pyridine ring. The results of such an analysis are critical for accurately predicting other molecular properties, as they depend on the correct molecular geometry. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 6 Methoxypyridine and Derivatives

Nucleophilic and Electrophilic Reactions

Ambident Nucleophilic Behavior (O- versus N-attack)

2-Hydroxy-6-methoxypyridine exists in a tautomeric equilibrium with its pyridone form, 6-methoxy-2(1H)-pyridone. This duality gives rise to its character as an ambident nucleophile, a species that can initiate nucleophilic attacks from two or more distinct sites within the molecule. youtube.com The deprotonated anion of this compound features delocalized negative charge between the exocyclic oxygen and the ring nitrogen, allowing it to react with electrophiles at either atom. rsc.org

The regioselectivity of these reactions, specifically O-alkylation versus N-alkylation, is influenced by several factors, including the nature of the electrophile, the solvent, and the base used. Generally, alkylation of 2-pyridones can result in a mixture of both N- and O-alkylated products. nih.gov However, O-alkylation is often favored as it leads to the formation of a fully aromatic pyridine (B92270) ring, which is energetically favorable. pvpcollegepatoda.org

The principle of Hard and Soft Acids and Bases (HSAB) can be applied to predict the outcome. Hard electrophiles, which are typically small and highly charged, tend to react at the hard oxygen atom (O-attack). In contrast, softer electrophiles, which are larger and more polarizable, may preferentially react at the softer nitrogen atom (N-attack). pvpcollegepatoda.org For instance, the alkylation of 2-pyridone alkali salts in a polar aprotic solvent like DMF predominantly occurs at the nitrogen atom, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov In some complex heterocyclic systems analogous to 2-pyridones, O-alkylation can be the overwhelmingly favored pathway under various basic conditions. nih.gov

Table 1: Factors Influencing Regioselectivity in the Alkylation of 2-Pyridone Analogs

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Electrophile | Soft electrophiles (e.g., alkyl iodides) | Hard electrophiles (e.g., trialkyloxonium salts) | HSAB principle |

| Counter-ion/Salt | Alkali metal salts (e.g., NaH) | Silver salts (Ag+) | Covalent character of Ag-O bond favors O-attack |

| Solvent | Polar aprotic (e.g., DMF) | Nonpolar (e.g., Benzene) | Solvent effects on ion pairing and nucleophilicity |

| Product Stability | - | Aromatic product formation | Aromaticity provides a strong thermodynamic driving force |

Reactions with Electrophiles (e.g., halogenation, nitration)

The pyridine ring, particularly when activated by electron-donating hydroxy and methoxy (B1213986) groups, is susceptible to electrophilic substitution. Kinetic studies have shown that 6-methoxy-2(1H)-pyridone, the tautomer of this compound, undergoes nitration as the free base. rsc.orgrsc.org The reaction proceeds readily, often at or near the encounter rate, with the electrophile attacking the 3-position of the pyridine ring. rsc.orgrsc.org This is consistent with the directing effects of the activating groups.

While specific studies on the halogenation of this compound are limited, electrophilic substitution on related thienopyridinols demonstrates that halogenation (e.g., with bromine in acetic acid) occurs at the position alpha to the hydroxyl group. abertay.ac.uk For this compound, this would correspond to the 3-position, similar to nitration. The presence of electron-withdrawing groups on the pyridine ring generally deactivates it towards electrophilic attack. thieme-connect.com

Oxidation and Reduction Pathways

The pyridine ring is generally difficult to reduce under mild conditions. clockss.org However, potent reducing agents can effect this transformation. For example, pyridine and its derivatives can be rapidly reduced to the corresponding piperidines using samarium diiodide (SmI₂) in the presence of water. clockss.org This method has been shown to be effective for various substituted pyridines. clockss.org

Catalytic hydrogenation is another pathway for the reduction of the pyridine ring, though it often requires forcing conditions with catalysts like platinum oxide or Raney nickel. clockss.org The reduction of substituents on the pyridine ring can also be achieved. For instance, the catalytic reduction of ketones on pyridine derivatives, such as the conversion of 4'-methoxypropiophenone (B29531) to 1-(4-methoxyphenyl)propan-1-ol, can be accomplished via transfer hydrogenation using catalysts like hafnium-based polymers. nih.gov Similarly, nitro groups attached to aromatic rings can be catalytically reduced to amino groups using nanoparticle catalysts. rsc.org

The oxidation of the pyridine core itself is not a common reaction. However, side-chains can be oxidized. For example, the industrial synthesis of nicotinic acid involves the oxidation of a methyl group at the 3-position (3-picoline) to a carboxylic acid. wikipedia.org

Substitution Reactions on the Pyridine Ring and Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. The electron-withdrawing nature of the ring nitrogen makes the carbon atoms at the 2-, 4-, and 6-positions electrophilic and thus susceptible to attack by nucleophiles. stackexchange.comyoutube.com A good leaving group, such as a halide, is typically required at these positions for the reaction to proceed via the addition-elimination mechanism. wikipedia.orglibretexts.org In this mechanism, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.orglibretexts.org

For this compound, the methoxy group at the 6-position could potentially act as a leaving group in a nucleophilic substitution reaction, although it is not as effective as a halide. The reactivity is enhanced by the presence of activating, electron-withdrawing groups on the ring. libretexts.org

An alternative strategy to achieve substitution involves masking the reactive functionalities. For example, to achieve selective N-alkylation of 2-pyridones, a 2-halopyridine can be used as a starting material. The halo-substituent deactivates the ring, allowing for N-alkylation with a strong electrophile. Subsequent hydrolysis of the halo group regenerates the 2-pyridone functionality. thieme-connect.com

Coordination Chemistry

Ligand Properties of this compound Analogs

The 2-hydroxypyridine (B17775) framework is a versatile ligand platform in coordination chemistry. rsc.org Both the neutral tautomers (hydroxy-pyridine and pyridone) and the corresponding deprotonated pyridonate anion can act as ligands for a wide range of transition metals. rsc.org The ability of these ligands to undergo tautomerization between the lactam (pyridone) and lactim (hydroxypyridine) forms is crucial, as it can facilitate metal-ligand cooperativity in catalysis. nih.gov

2-Hydroxypyridine-based ligands have been used to synthesize complexes with various metals, including palladium, nih.gov iridium, nih.gov ruthenium, nih.gov iron, rsc.org cobalt, rsc.org and nickel. youtube.com These ligands can coordinate to metal centers in several ways, often acting as bidentate chelators through the exocyclic oxygen and the ring nitrogen. youtube.comrsc.org

The resulting metal complexes have shown significant catalytic activity. For example, palladium complexes bearing bidentate 2-hydroxypyridine ligands are active catalysts for the α-alkylation of ketones. nih.gov Iron complexes with hydroxypyridine ligands have been studied as synthetic models for hydrogenase enzymes, highlighting the ligand's role in metal ion coordination and heterolytic H₂ activation. rsc.org Furthermore, π-extended pyridine-based ligands can exhibit dual-binding behaviors, leading to the formation of complexes with unique structures and photophysical properties. rsc.org

Table 2: Examples of Metal Complexes with Hydroxypyridine-based Ligands

| Metal | Ligand Type | Application/Feature |

| Palladium(II) | Bidentate 2-hydroxypyridine | Catalysis (α-alkylation of ketones) |

| Iridium(III) | 6,6'-dihydroxy-2,2'-bipyridine | Catalysis (dehydrogenation of alcohols) |

| Iron(II) | 2-pyridonate | Hydrogenase models, H₂ activation |

| Cobalt(II) | H-bridged 2-hydroxypyridine | Formation of 3D coordination networks |

| Nickel(II) | 2-Hydroxy-pyridine-N-oxide | Bidentate coordination via two oxygen atoms |

| Platinum(II/IV) | Phenylpyridines | Luminescent complexes for optoelectronics |

Formation of Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Mo, W)

The formation of metal complexes with this compound and its derivatives often involves the deprotonation of the hydroxyl group, allowing the pyridinolate ligand to coordinate to the metal center. The nitrogen atom of the pyridine ring and the oxygen atom from the hydroxyl group typically act as the coordination sites, forming a stable chelate ring. The reactivity and the resulting complex's structure are influenced by the metal ion, the solvent, and the reaction conditions.

Derivatives of this compound, particularly Schiff bases, are of significant interest in coordination chemistry. These are synthesized through the condensation reaction of an amine with an aldehyde or ketone. For instance, Schiff bases derived from 6-methoxypyridin-3-amine have been used to form complexes with various transition metals. nih.gov

Manganese(II) Complexes: While direct studies on this compound with Manganese(II) are not extensively documented in the provided search results, the complexation behavior of similar tridentate pyridine-based ligands with Mn(II) has been explored. For example, reactions involving ligands like 2,6-bis[1-(phenylimino)ethyl]pyridine with manganese(II) halides lead to the formation of five-coordinate complexes. rsc.org These reactions typically involve equimolar ratios of the manganese salt and the ligand. rsc.org

Cobalt(II) and Nickel(II) Complexes: Schiff base ligands derived from methoxypyridine moieties readily form complexes with Cobalt(II) and Nickel(II). A bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), synthesized from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde, has been shown to coordinate with Co(II). nih.gov Similarly, a Nickel(II) complex, bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II), was synthesized by reacting bis(3-methoxy-salicylaldehyde)nickel(II) with isobutylamine. nih.gov The formation of these complexes often occurs by refluxing a solution of the ligand and the corresponding metal salt in a suitable solvent like ethanol (B145695). jocpr.com

Table 1: Formation of Co(II) and Ni(II) Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Synthesis Method | Reference |

|---|---|---|---|

| Co(II) | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | Condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde, followed by reaction with Co(II) salt. | nih.gov |

Molybdenum and Tungsten Complexes: The formation of Molybdenum (Mo) and Tungsten (W) complexes often requires more specific ligand designs to achieve stability. Research has focused on ligands such as diamidoamines and phenoxides to create stable Mo and W complexes. researchgate.netmit.edu For instance, molybdenum and tungsten complexes have been prepared with diamidoamine ligands of the type [(ArNCH₂CH₂)₂NMe]²⁻. researchgate.net While these are not direct derivatives of this compound, they illustrate the types of coordination environments favored by these high-valent metals. The synthesis of such complexes often starts from metal chloride precursors. researchgate.net

Structure and Bonding in Coordination Compounds

The structure and bonding in coordination compounds of this compound derivatives are elucidated through techniques like single-crystal X-ray diffraction, IR spectroscopy, and computational studies. The coordination geometry around the central metal ion is a key feature, with common geometries including square planar and octahedral. nih.govbritannica.com

In its complexes, this compound typically acts as a bidentate ligand, coordinating through the pyridinic nitrogen and the deprotonated hydroxyl oxygen. This chelation enhances the stability of the resulting complex. In Schiff base derivatives, the imine nitrogen also participates in coordination.

Structure of Nickel(II) Complexes: The single-crystal X-ray diffraction study of bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II) revealed a square planar geometry around the Ni(II) center. nih.gov The complex crystallizes in a monoclinic system with the space group P2₁/n. nih.gov This geometry is common for Ni(II) complexes with Schiff base ligands.

Structure of Cobalt(II) Complexes: For Co(II) complexes with Schiff base ligands derived from methoxypyridine, various geometries are possible. Spectroscopic data for the Co(II) complex with N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine suggest coordination via the imine nitrogen and the pyridine nitrogen. nih.gov In other related systems, Co(II) can adopt geometries such as octahedral. researchgate.net

Bonding Characteristics: The bonding in these coordination compounds can be described using theories such as the Lewis acid-base concept, where the metal ion is the Lewis acid (electron acceptor) and the ligand is the Lewis base (electron donor). britannica.com The coordination bond is formed by the donation of a lone pair of electrons from the ligand's donor atoms (N, O) to the vacant orbitals of the metal ion. britannica.com

Infrared (IR) spectroscopy provides valuable information about the bonding. A shift in the stretching frequency of the C=N (azomethine) group in Schiff base complexes to a lower wavenumber compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. jocpr.com

Computational studies, such as Density Functional Theory (DFT), can provide further insights into the electronic structure and bonding. For the bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II) complex, DFT calculations were used to study the optimized molecular structure and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 2: Structural Data for a Nickel(II) Complex Derivative

| Compound | Crystal System | Space Group | Geometry | Key Feature | Reference |

|---|

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The inherent reactivity of 2-Hydroxy-6-methoxypyridine allows it to function as a foundational scaffold for the construction of more complex, polycyclic, and substituted heterocyclic molecules. Organic chemists leverage its functional groups to introduce new rings and substituents, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Detailed research has demonstrated its role in synthesizing sophisticated molecules. For instance, methoxypyridine motifs are integral to the development of novel gamma-secretase modulators (GSMs), a class of molecules investigated for their therapeutic potential. nih.gov The synthesis of these complex structures involves multi-step sequences where the methoxypyridine core is strategically assembled and modified. nih.gov In one approach, a key intermediate, 6-bromo-2-methoxy-3-aminopyridine, is prepared via nucleophilic aromatic substitution from 2,6-dibromo-3-aminopyridine using sodium methoxide, which is then elaborated into the final complex heterocyclic system. nih.gov

Furthermore, derivatives of this compound are used as intermediates in the synthesis of compounds designed to treat diseases like sickle cell disease. google.com A patented process describes the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, where a substituted methoxypyridine unit is a crucial component of the final molecule that binds to hemoglobin. google.com The compound also reacts as an ambidentate nucleophile, capable of reacting at both the nitrogen and oxygen atoms, as shown in its reaction with 1-chloro-2,4,6-trinitrobenzene to produce a mixture of N- and O-arylated products. researchgate.net This dual reactivity provides a pathway to different classes of complex derivatives from a single precursor.

| Target Heterocyclic System | Key Intermediate Derived from this compound | Reaction Type | Ref. |

| Gamma-Secretase Modulators | 6-Bromo-2-methoxy-3-aminopyridine | Nucleophilic Aromatic Substitution | nih.gov |

| Hemoglobin Modulators | 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde | Multi-step synthesis | google.com |

| Trinitrophenyl Ethers | 2-methoxy-pyridinyl 2,4,6-trinitrophenyl ether | Nucleophilic Aromatic Substitution | researchgate.net |

Intermediates in Fine Chemical Production

This compound is recognized as an important intermediate in the fine chemicals industry. buyersguidechem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. The compound serves as a key precursor in the manufacturing processes of these high-value products. guidechem.combuyersguidechem.com

Its utility as an intermediate is highlighted by its inclusion in the product catalogs of specialized chemical suppliers that cater to research, development, and bulk manufacturing activities. buyersguidechem.combuyersguidechem.com Companies in this sector produce a range of pyridine (B92270) derivatives, including this compound and related structures like 2-Hydroxy-6-methylpyridine (B103643), which are used in the synthesis of Active Pharmaceutical Ingredients (APIs) and other industrial applications. katwijk-chemie.nl The synthesis of these intermediates is often carried out under cGMP (current Good Manufacturing Practice) guidelines, ensuring high purity and quality for subsequent steps in the production chain. katwijk-chemie.nl

The transformation of this compound into other valuable intermediates, such as 2-(Chloromethyl)-6-methoxypyridine, further expands its role. biosynth.com This chlorinated derivative is a building block for compounds with potential antibacterial and anti-tuberculosis activity, demonstrating the downstream value generated from the initial pyridine intermediate. biosynth.com

Precursors for Specialized Chemical Reagents

Beyond its role as a structural component, this compound and its close derivatives serve as precursors for specialized chemical reagents, particularly ligands for coordination chemistry and organometallic reagents. These reagents are not typically part of the final product's structure but are essential for catalyzing or enabling specific chemical transformations.

The pyridine nitrogen and the hydroxyl/methoxy (B1213986) oxygen atoms can coordinate with metal ions, making the molecule and its derivatives useful as ligands in coordination chemistry. guidechem.com This property has been explored in the preparation of metal-lanthanide complexes. unit.no The ability to form stable complexes is crucial for developing catalysts and materials with specific electronic or magnetic properties.

Moreover, the deprotonation (metalation) of 2-methoxypyridine (B126380) at positions adjacent to the methoxy group allows for the creation of highly reactive organometallic reagents. acs.org The use of a catalyst for this metalation process has been shown to be effective. acs.org These lithiated or magnesiated pyridine intermediates can then react with various electrophiles to introduce a wide range of functional groups onto the pyridine ring, a fundamental strategy in modern organic synthesis. acs.org

Research into tautomeric catalysts has also examined 2-methoxypyridine. chemrxiv.org While it showed only a slight accelerative effect in ester-amide exchange reactions compared to its 2-pyridone tautomer, this investigation highlights the ongoing research into leveraging the unique electronic properties of such molecules to create novel catalytic systems. chemrxiv.org

| Reagent Type | Description | Application | Ref. |

| Ligand | Forms complexes with metal ions (e.g., lanthanides). | Coordination Chemistry, Catalyst Development | guidechem.comunit.no |

| Organometallic Reagent | Formed via catalyzed metalation of 2-methoxypyridine. | Introduction of functional groups onto the pyridine ring. | acs.org |

| Tautomeric Catalyst | Investigated for catalysis of ester-amide exchange. | Organocatalysis | chemrxiv.org |

Biological and Pharmaceutical Research of 2 Hydroxy 6 Methoxypyridine Derivatives

Enzyme Inhibition Studies

The ability of 2-hydroxy-6-methoxypyridine derivatives to interact with and inhibit the activity of specific enzymes is a key area of investigation. By blocking the action of enzymes involved in disease processes, these compounds can exert significant therapeutic effects.

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. mdpi.com While direct studies on this compound derivatives are limited, research on structurally related pyridine-based sulfonamides has demonstrated significant inhibitory activity against various hCA isoenzymes, particularly hCA I and hCA II.

For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were evaluated for their inhibitory effects on four human CA isoforms. The results, summarized in the table below, indicate that these compounds can be potent inhibitors, with some derivatives showing greater potency than the standard reference drug, Acetazolamide. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 1a | 8010 | 12.1 | 25.5 | 34.5 |

| 1f | 58.8 | 15.4 | 30.8 | 44.2 |

| 1g | 66.8 | 18.2 | 33.1 | 51.7 |

| 1k | 88.3 | 25.3 | 45.6 | 62.1 |

| Acetazolamide (AAZ) | 250 | 12.0 | 25.0 | 5.7 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com

The structure-activity relationship studies from this research revealed that the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine moiety significantly influences the inhibitory activity against hCA I. mdpi.com

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation and pain. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research into pyridine-containing structures has yielded potent and selective COX-2 inhibitors. For example, a series of 7-methoxy indolizine (B1195054) derivatives, which can be considered bioisosteres of some pyridine (B92270) derivatives, were synthesized and evaluated for their COX-2 inhibitory activity. The results showed that these compounds were active inhibitors in the micromolar range. mdpi.com

Table 2: COX-2 Inhibition by 7-Methoxy Indolizine Derivatives

| Compound | COX-2 IC50 (µM) |

|---|---|

| 5a | 5.84 |

| Indomethacin | 6.84 |

Data from a study on indolizine derivatives. mdpi.com

Another study on pyrimidine (B1678525) derivatives demonstrated their potential as selective COX-2 inhibitors. Two compounds, L1 and L2, showed a higher affinity for COX-2 over COX-1, with IC50 values for COX-2 inhibition comparable to the reference drug, meloxicam. mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function.

While specific studies on this compound derivatives are not widely available, research on other substituted pyridine and related heterocyclic structures has shown promise. For instance, a series of 2'-hydroxychalcone (B22705) analogues bearing tertiary nitrogen atoms were designed and synthesized as AChE inhibitors. Several of these compounds displayed potent inhibitory activity against human AChE. nih.gov

Table 3: Acetylcholinesterase Inhibition by 2'-Hydroxychalcone Analogues

| Compound | AChE IC50 (µM) |

|---|---|

| 4c | 3.3 |

Data from a study on 2'-hydroxychalcone analogues. nih.gov

Molecular docking studies of these compounds suggested that they interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. nih.gov

Thrombin is a crucial enzyme in the blood coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. Inhibition of thrombin is a major therapeutic target for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.

The development of orally active thrombin inhibitors has been an area of intense research. nih.gov While specific investigations into this compound derivatives as thrombin inhibitors are not prominent in the literature, the broad search for novel thrombin inhibitors has encompassed a wide variety of chemical scaffolds. For example, studies have identified potent thrombin inhibitors from natural products and their derivatives, as well as through the synthesis of small molecules like pyrrolidine (B122466) derivatives. nih.gov

Table 4: Examples of Thrombin Inhibitory Activity

| Compound Class | Inhibitor Example | Thrombin Ki (nM) |

|---|---|---|

| Pyrrolidine Derivative | Compound 10 | 6 |

Data sourced from a review on orally active thrombin inhibitors. nih.gov

The discovery of potent and selective thrombin inhibitors often involves targeting the enzyme's active site or allosteric sites. nih.gov

Therapeutic Potential

Beyond enzyme inhibition, derivatives of this compound are being explored for their potential to address other pathological conditions, particularly those related to oxidative stress.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. researchgate.net The phenolic hydroxyl group in this compound derivatives makes them promising candidates for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals.

Studies on structurally related 2-methoxyphenol derivatives have demonstrated their antioxidant potential through various assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

Table 5: Antioxidant Activity of Phenolic Acid Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ferulic Acid | 45.3 | 15.2 |

| Vanillic Acid | >100 | 35.6 |

| Ascorbic Acid | 28.4 | 12.1 |

Data from a study on 2-methoxyphenol derivatives. researchgate.net

The antioxidant activity of these compounds is attributed to their ability to delocalize the unpaired electron of the resulting phenoxyl radical, thereby stabilizing it. The modulation of oxidative stress by these compounds suggests their potential therapeutic utility in a wide range of diseases.

Anti-inflammatory Properties

Derivatives of pyridinone, a class of compounds structurally related to this compound, have been investigated for their anti-inflammatory potential. Research into various heterocyclic compounds containing the pyridine moiety has revealed significant anti-inflammatory activity, suggesting that this structural motif is a promising scaffold for the development of new anti-inflammatory agents.

Chalcone (B49325) derivatives, which are precursors in the biosynthesis of flavonoids, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory effects. rsc.org For instance, a study on 2'-hydroxy-2,6'-dimethoxychalcone showed it to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. rsc.org This compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov Specifically, 2'-hydroxy-2,6'-dimethoxychalcone at a concentration of 10 μM reduced NO production by 61.95%. rsc.org

Similarly, pyrimidine derivatives have been a focus of anti-inflammatory research. nih.govmdpi.com Certain pyrimidine derivatives have shown high selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects. mdpi.com These compounds were also found to decrease the levels of reactive oxygen species (ROS) in an inflammatory cell model, indicating antioxidant properties that can contribute to their anti-inflammatory effects. mdpi.commdpi.com The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit various inflammatory mediators, including prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.gov

While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented in the reviewed literature, the significant anti-inflammatory activities of structurally related pyridinone, chalcone, and pyrimidine derivatives suggest that the this compound scaffold may also possess valuable anti-inflammatory potential.

Antimicrobial and Antituberculosis Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antimicrobial agents. Derivatives of hydroxypyridines and related compounds have shown promise in this area, particularly as antituberculosis agents.

Research has identified a new class of 1-hydroxy-2-thiopyridine derivatives that are highly effective in vitro against both actively growing and dormant, non-culturable M. tuberculosis. nih.gov This is particularly significant as dormant mycobacteria are notoriously difficult to eradicate with conventional antibiotics. nih.gov These compounds represent a promising avenue for the development of new drugs capable of treating latent tuberculosis infections. nih.gov

Similarly, 2-thiopyridine derivatives have been found to possess potent antibacterial activity against both active and dormant M. tuberculosis cells. nih.gov The effectiveness of these compounds against dormant bacteria has been confirmed using multiple in vitro models of tuberculosis dormancy. nih.gov

Furthermore, a series of 2-methoxy-9-substituted acridine (B1665455) and 6-chloro-2-methoxy-9-substituted acridine derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds demonstrated significant inhibition of the virulent mycobacterium at a concentration of 6.25 µg/mL. nih.gov

The following table summarizes the findings on the antitubercular activity of some pyridine derivatives:

| Compound Class | Activity | Target | Reference |

| 1-Hydroxy-2-thiopyridine derivatives | Effective against actively growing and dormant M. tuberculosis | Mycobacterium tuberculosis | nih.gov |

| 2-Thiopyridine derivatives | Potent antibacterial activity against active and dormant M. tuberculosis | Mycobacterium tuberculosis | nih.gov |

| 2-Methoxy-9-substituted acridine derivatives | 100% inhibition of virulent mycobacterium at 6.25 µg/mL for some compounds | M. tuberculosis H37Rv | nih.gov |

Retinoprotective Effects

Research into hydroxypyridine derivatives has revealed their potential for protecting retinal cells from damage, a critical area of investigation for degenerative eye diseases. One such derivative, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614), has demonstrated a significant retinoprotective effect in a rat model of retinal ischemia-reperfusion. mdpi.comnih.gov

In this model, the administration of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate led to several positive outcomes, including:

Improved Eye Fundus Images: The treatment helped in aligning the retinal vessel caliber and preventing hemorrhages. mdpi.com

Enhanced Retinal Microcirculation: An increase in the retinal microcirculation level was observed. mdpi.comnih.gov

Improved Electrophysiological State: The electrophysiological state of the retina showed improvement. mdpi.com

The study concluded that 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has a pronounced retinoprotective effect, which was superior to the effects of nicotinic acid and emoxipine monotherapies in equimolar doses. mdpi.com The use of this compound prevented the development of ischemic injuries in the fundus and led to a significant increase in the retinal microcirculation level. nih.govresearchgate.net

The mechanism of this retinoprotective effect is likely multifactorial, potentially involving the antioxidant properties of the 3-hydroxypyridine (B118123) moiety and the vasodilatory effects of the nicotinate component. researchgate.net Oxidative stress is a known contributor to retinal cell death during ischemia, and the ability to scavenge free radicals is a key therapeutic strategy. mdpi.com

Modulation of Neurotransmitter Excitotoxicity (e.g., glutamate)

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. nih.govexplorationpub.com This process is implicated in a variety of neurodegenerative diseases. nih.govexplorationpub.com The primary mediators of excitotoxicity are ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. harvard.edu

While direct evidence for the modulation of glutamate excitotoxicity by this compound derivatives is limited in the current literature, the neuroprotective potential of compounds that can mitigate this process is an active area of research. For instance, studies on other heterocyclic compounds have shown promise. One study identified 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) as a promising neuroprotective agent that can prevent glutamate-induced motor neuron death. nih.gov CPDT was found to inhibit the glutamate-induced rise in intracellular calcium, loss of mitochondrial membrane potential, and depletion of glutathione. nih.gov

The search for molecules that can modulate the glutamatergic system is a key strategy for developing treatments for neurodegenerative conditions. nih.gov This includes the development of NMDA receptor antagonists and positive allosteric modulators of metabotropic glutamate receptors. nih.gov Given the diverse biological activities of pyridine derivatives, exploring their potential to modulate neurotransmitter excitotoxicity is a logical and potentially fruitful area for future research.

Potential as Gamma-Secretase Modulators for Neurodegenerative Diseases

Gamma-secretase modulators (GSMs) are a class of compounds being investigated for the treatment of Alzheimer's disease. They work by altering the activity of the gamma-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.gov

Recent research has focused on the development of novel GSMs, with methoxypyridine-containing scaffolds showing significant promise. nih.govescholarship.org The introduction of a methoxypyridine motif into a tetracyclic scaffold has led to compounds with improved activity in halting Aβ42 production and better drug-like properties, including enhanced solubility. nih.govescholarship.org

In vivo pharmacokinetic studies have demonstrated that several of these novel methoxypyridine-derived compounds can cross the blood-brain barrier and reach their therapeutic target. nih.govescholarship.org One particular methoxypyridine-derived compound, compound 64, was shown to reduce Aβ42 levels in the plasma of J20 mice and in both the plasma and brain of Tg2576 mice, which are transgenic models of Alzheimer's disease. nih.govescholarship.org

The following table highlights key findings related to a potent methoxypyridine-derived GSM:

| Compound | Model | Effect | Reference |

| Compound 2 | PSAPP transgenic mice | Decreased plasma Aβ42 and Aβ40 levels; Reduced brain Aβ42 levels by 45% (soluble) and 39% (insoluble) | nih.gov |

| Compound 64 | J20 and Tg2576 mice | Reduced Aβ42 levels in plasma (J20) and plasma and brain (Tg2576) | nih.govescholarship.org |

These findings underscore the potential of this compound derivatives and related methoxypyridine compounds as a basis for the development of novel therapeutics for neurodegenerative diseases like Alzheimer's.

Antifibrotic Applications (e.g., related to Pirfenidone (B1678446) synthesis)

Pirfenidone, a pyridinone derivative, is an approved medication for the treatment of idiopathic pulmonary fibrosis (IPF). nih.gov It exhibits anti-fibrotic, anti-oxidant, and anti-inflammatory effects, reducing collagen synthesis and deposition. rawdatalibrary.net The success of pirfenidone has spurred research into the synthesis and evaluation of new derivatives with potentially improved efficacy and fewer side effects. nih.govrsc.org

Several studies have focused on creating novel pirfenidone derivatives by modifying its chemical structure. nih.govrsc.orgresearchgate.net In one study, two series of new pirfenidone derivatives were synthesized. rsc.org Among them, compound 5d showed ten times the anti-fibrosis activity of pirfenidone, and compound 9d also demonstrated potent activity against a human fibroblast cell line. rsc.orgresearchgate.net

Another study involved replacing the 5-methyl group of pirfenidone with a stable amide bond linking various groups. rsc.orgnih.gov This led to the synthesis of 18 new derivatives. nih.gov One of these, YZQ17, showed potent antiproliferation activity and was more effective than pirfenidone at inhibiting the migration of NIH3T3 cells induced by transforming growth factor-beta (TGF-β), a key mediator of fibrosis. rsc.orgnih.govresearchgate.net YZQ17 also significantly inhibited the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin. nih.govresearchgate.net

The table below summarizes the anti-fibrotic activity of some pirfenidone derivatives:

| Compound | Modification | Activity | Reference |

| 5d | (S)-2-(dimethylamino) propanamido group at R2 position | 10 times the anti-fibrosis activity of pirfenidone (IC50: 0.245 mM vs 2.75 mM) | rsc.orgresearchgate.net |

| 9d | - | IC50 of 0.035 mM against human fibroblast cell line HFL1 | rsc.orgresearchgate.net |

| YZQ17 | Amide group replacing 5-methyl group | Potent antiproliferation activity; better inhibition of TGF-β-induced migration than pirfenidone | rsc.orgnih.govresearchgate.net |

These studies highlight the potential for developing more effective anti-fibrotic agents based on the pyridinone scaffold, which is closely related to this compound.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By making systematic modifications to a molecule and observing the effects on its potency and other properties, researchers can design more effective drugs. mdpi.com

In the context of this compound derivatives and related compounds, SAR studies have provided valuable insights. For the methoxypyridine-derived gamma-secretase modulators (GSMs), a distinct SAR was observed. nih.gov The methoxypyridine analogs showed a broad tolerance for N-alkyl substitution within the D-ring of the scaffold, with various linear, branched, and cyclic alkyl groups retaining good activity for reducing Aβ42 levels. nih.gov However, heterocyclic substituted analogs were less active than their alkyl counterparts. nih.gov

For pirfenidone derivatives, SAR studies have also been informative. The replacement of the 5-methyl group with an amide bond linked to various other groups was a successful strategy for generating more potent anti-fibrotic agents. rsc.orgnih.gov The nature of the substituent on the amide was found to be critical for activity.

SAR studies of 2,6-disubstituted pyridine derivatives as inhibitors of amyloid-beta aggregation revealed that the 2,6-diaminopyridine (B39239) moiety was a key component for activity. nih.gov Furthermore, compounds with three 2,6-disubstituted pyridine units separated by a C2- or C3-linker displayed the most potent inhibition. nih.gov

These examples demonstrate the power of SAR studies in guiding the optimization of lead compounds derived from or related to the this compound scaffold for various therapeutic applications.

Molecular Docking and Drug-Likeness Assessment

The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is arduous and fraught with challenges. In the early stages of drug discovery, computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction play a pivotal role in identifying and optimizing lead compounds. For derivatives of this compound, these in silico techniques have been instrumental in elucidating their biological activity and assessing their potential as orally bioavailable drugs.

Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a potential drug molecule (ligand) interacts with its biological target, which is typically a protein. By simulating the binding process, researchers can gain insights into the binding affinity, and the specific molecular interactions that stabilize the complex.